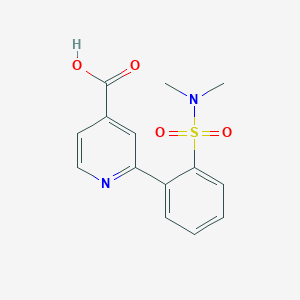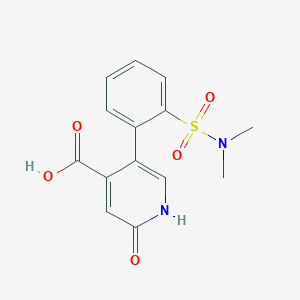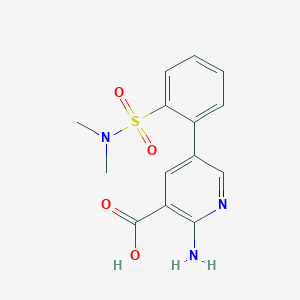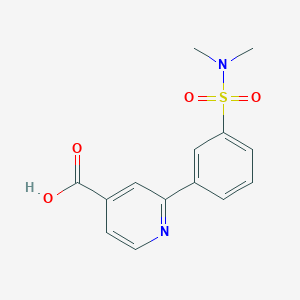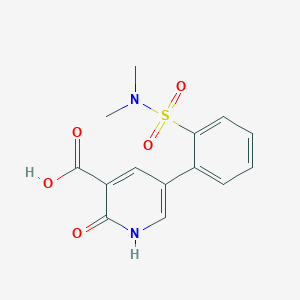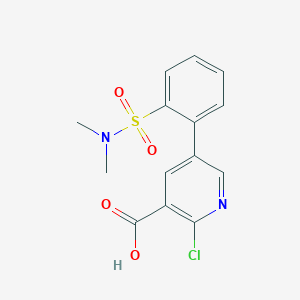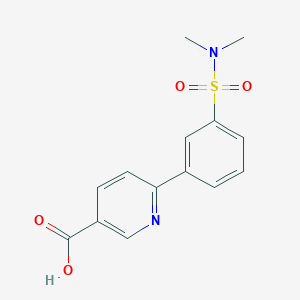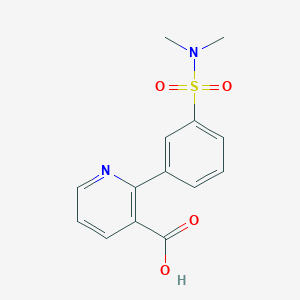
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (5-DMSA) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is composed of three nitrogen atoms and two sulfur atoms. 5-DMSA has been used in a variety of biological and biochemical applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
科学研究应用
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has been used to study the structure and function of enzymes, such as acetylcholinesterase, and to investigate the interactions between proteins, such as the interaction between the transcription factor NF-κB and the protein kinase C. 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cell signaling pathways, such as the effects of the antidiabetic drug metformin on the AMP-activated protein kinase pathway.
作用机制
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. It binds to the active site of enzymes, such as acetylcholinesterase, and prevents them from catalyzing reactions. It also binds to the binding site of proteins, such as the transcription factor NF-κB, and prevents them from interacting with other proteins. Finally, it binds to the receptors of cell signaling pathways, such as the AMP-activated protein kinase pathway, and prevents them from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% depend on the application. For example, when used as a competitive inhibitor of enzyme activity, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can inhibit the catalytic activity of enzymes and thus affect the metabolic processes that are dependent on those enzymes. When used as a competitive inhibitor of protein-protein interactions, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent proteins from interacting with each other and thus affect the cellular processes that are dependent on those interactions. Finally, when used as a competitive inhibitor of cell signaling pathways, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent the activation of those pathways and thus affect the physiological processes that are dependent on those pathways.
实验室实验的优点和局限性
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also easy to synthesize and can be stored at room temperature for extended periods of time. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively weak inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. As such, it may not be suitable for experiments that require high levels of inhibition.
未来方向
There are a number of potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research. These include the development of new synthesis methods for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the exploration of new applications for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new inhibitors based on the 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% structure, and the study of the effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on other biological processes, such as gene expression and protein folding. Additionally, further research into the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could lead to new therapeutic applications for this compound.
合成方法
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of nicotinic acid with dimethylsulfate to form 3-N,N-dimethylsulfamoylphenyl nicotinic acid. This reaction is catalyzed by a strong acid, such as hydrochloric acid. The second step involves the reaction of 3-N,N-dimethylsulfamoylphenyl nicotinic acid with sodium nitrite to form 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. This reaction is also catalyzed by a strong acid. The final product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-4-10(7-13)11-6-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVDDVUKVPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


